1-{5-[(2-Hydroxyethyl)thio]-4-nitro-2-thienyl}ethan-1-one
Overview
Description
1-{5-[(2-Hydroxyethyl)thio]-4-nitro-2-thienyl}ethan-1-one is a complex organic compound featuring a thienyl ring substituted with a nitro group and a hydroxyethylthio group
Preparation Methods
The synthesis of 1-{5-[(2-Hydroxyethyl)thio]-4-nitro-2-thienyl}ethan-1-one typically involves multi-step organic reactions. One common synthetic route includes the nitration of a thienyl precursor followed by the introduction of the hydroxyethylthio group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize byproducts .
Chemical Reactions Analysis
1-{5-[(2-Hydroxyethyl)thio]-4-nitro-2-thienyl}ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitro group to an amino group, significantly altering the compound’s properties.
Scientific Research Applications
1-{5-[(2-Hydroxyethyl)thio]-4-nitro-2-thienyl}ethan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-{5-[(2-Hydroxyethyl)thio]-4-nitro-2-thienyl}ethan-1-one involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the thienyl ring can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar compounds to 1-{5-[(2-Hydroxyethyl)thio]-4-nitro-2-thienyl}ethan-1-one include other thienyl derivatives with different substituents. For example:
This compound: vs. : The presence of different functional groups can significantly alter the compound’s reactivity and applications.
Indole derivatives: These compounds share a similar heterocyclic structure but differ in their biological activities and applications
Properties
IUPAC Name |
1-[5-(2-hydroxyethylsulfanyl)-4-nitrothiophen-2-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4S2/c1-5(11)7-4-6(9(12)13)8(15-7)14-3-2-10/h4,10H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMJZSKDZSDSXRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(S1)SCCO)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80365169 | |
Record name | 1-{5-[(2-Hydroxyethyl)sulfanyl]-4-nitrothiophen-2-yl}ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80365169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
845266-22-0 | |
Record name | 1-{5-[(2-Hydroxyethyl)sulfanyl]-4-nitrothiophen-2-yl}ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80365169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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